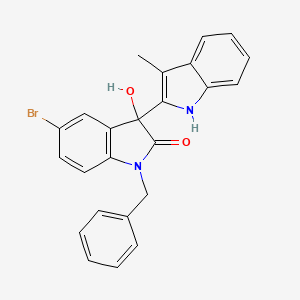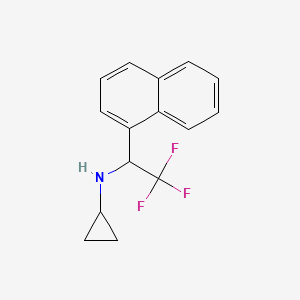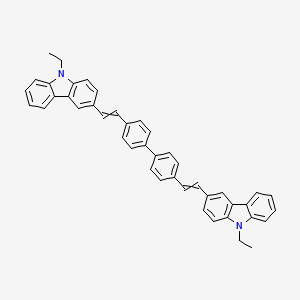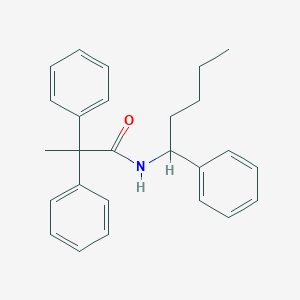
1'-benzyl-5'-bromo-3'-hydroxy-3-methyl-1',3'-dihydro-1H,2'H-2,3'-biindol-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-benzyl-5’-bromo-3’-hydroxy-3-methyl-1’,3’-dihydro-1H,2’H-2,3’-biindol-2’-one is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and biology .
Preparation Methods
The synthesis of 1’-benzyl-5’-bromo-3’-hydroxy-3-methyl-1’,3’-dihydro-1H,2’H-2,3’-biindol-2’-one involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol, resulting in good yields . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
1’-benzyl-5’-bromo-3’-hydroxy-3-methyl-1’,3’-dihydro-1H,2’H-2,3’-biindol-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-benzyl-5’-bromo-3’-hydroxy-3-methyl-1’,3’-dihydro-1H,2’H-2,3’-biindol-2’-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-benzyl-5’-bromo-3’-hydroxy-3-methyl-1’,3’-dihydro-1H,2’H-2,3’-biindol-2’-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1’-benzyl-5’-bromo-3’-hydroxy-3-methyl-1’,3’-dihydro-1H,2’H-2,3’-biindol-2’-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-bromoindole: A simpler indole derivative used in various chemical reactions.
The uniqueness of 1’-benzyl-5’-bromo-3’-hydroxy-3-methyl-1’,3’-dihydro-1H,2’H-2,3’-biindol-2’-one lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C24H19BrN2O2 |
|---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
1-benzyl-5-bromo-3-hydroxy-3-(3-methyl-1H-indol-2-yl)indol-2-one |
InChI |
InChI=1S/C24H19BrN2O2/c1-15-18-9-5-6-10-20(18)26-22(15)24(29)19-13-17(25)11-12-21(19)27(23(24)28)14-16-7-3-2-4-8-16/h2-13,26,29H,14H2,1H3 |
InChI Key |
JBCXHZNYTVYPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C3(C4=C(C=CC(=C4)Br)N(C3=O)CC5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dihydroxy-N-[(5-nitrofuran-2-yl)methylideneamino]benzamide](/img/structure/B12453726.png)
![4-[(2S)-2-{[(isoquinoline-5-sulfonyl)methyl]amino}-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl isoquinoline-5-sulfonate](/img/structure/B12453728.png)
![N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B12453732.png)
![N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12453733.png)


![({(4E)-1-(3-bromo-4-methylphenyl)-4-[(4-chlorophenyl)imino]-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acetic acid](/img/structure/B12453752.png)
![Methyl 3-[(2-cyanophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B12453759.png)

![Ethyl 2,4-bis(trifluoromethyl)furo-[2,3-d]-pyrimidine-6-carboxylate](/img/structure/B12453773.png)

![3-[3-Bromo-4-[(2,4-dichlorophenyl)methoxy]phenyl]-2-propenoic acid](/img/structure/B12453793.png)
![3-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B12453794.png)
![4,4,8-trimethyl-2-(naphthalen-2-yl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B12453802.png)
